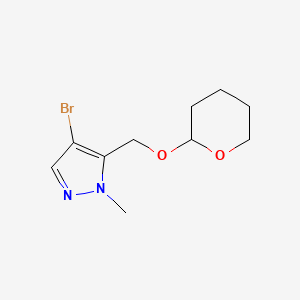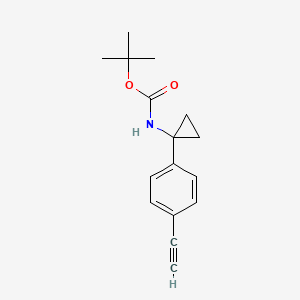![molecular formula C17H16O3 B13919277 1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B13919277.png)
1-[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is an organic compound that features a biphenyl structure with a dioxolane ring and an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction is catalyzed by acids and proceeds under mild conditions to form the dioxolane ring.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action for 1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone involves its interaction with molecular targets such as enzymes and receptors. For example, as an inhibitor of calmodulin kinase II, it likely binds to the active site of the enzyme, preventing its activity and subsequent signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1-(1,3-Dioxolan-2-yl)-2-propanone: Another compound featuring the dioxolane ring.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethan-1-ol: A structurally related compound with additional functional groups.
Uniqueness
1-[3’-(1,3-Dioxolan-2-yl)[1,1’-biphenyl]-3-yl] ethanone is unique due to its combination of a biphenyl structure with a dioxolane ring and an ethanone group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H16O3 |
|---|---|
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-[3-[3-(1,3-dioxolan-2-yl)phenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O3/c1-12(18)13-4-2-5-14(10-13)15-6-3-7-16(11-15)17-19-8-9-20-17/h2-7,10-11,17H,8-9H2,1H3 |
InChI-Schlüssel |
PKWNEQSMVTYODW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


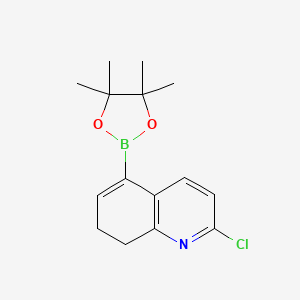
![6-bromo-N,3-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B13919205.png)
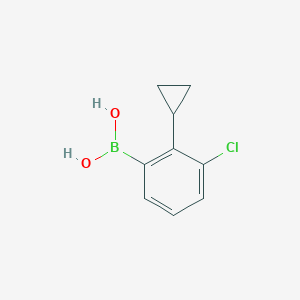
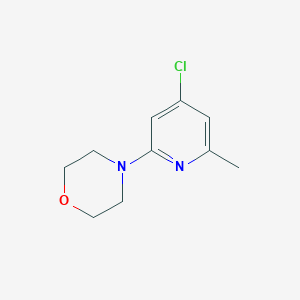
![2-fluoro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B13919224.png)
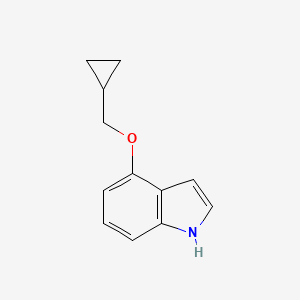
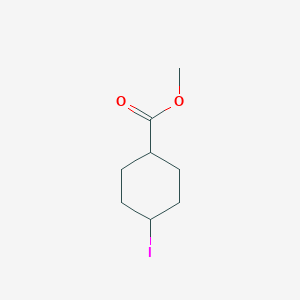
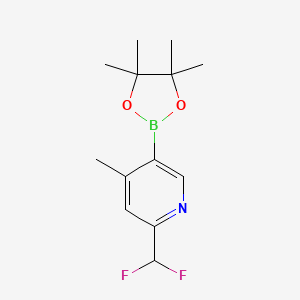
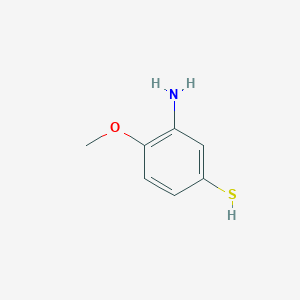
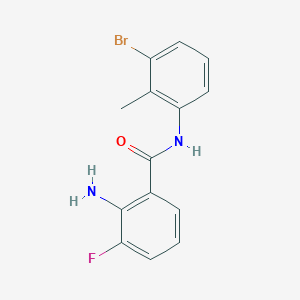
![tert-butyl 4-[2-(5-chloropyridin-2-yl)-2-methyl-1,3-benzodioxol-4-yl]-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13919247.png)
